molecular formula C17H16N4O2S B2852578 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1251546-89-0

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2852578
CAS No.: 1251546-89-0
M. Wt: 340.4
InChI Key: APJMXGJBOXRRSV-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[d]thiazole moiety, a piperidine ring, and a pyrazine group, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with pyrazine-2-carbonyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(14-11-18-7-8-19-14)21-9-5-12(6-10-21)23-17-20-13-3-1-2-4-15(13)24-17/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJMXGJBOXRRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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